molecular formula C23H19ClN2O2 B15159834 N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide CAS No. 820246-26-2

N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide

Cat. No.: B15159834
CAS No.: 820246-26-2
M. Wt: 390.9 g/mol
InChI Key: RYEPVNCRGYQNCG-UHFFFAOYSA-N
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Description

N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is a substituted dibenzamide derivative featuring a 1,2-phenylene core with a chlorine atom at the 4-position and a propenyl group at the 5-position. This compound’s unique substitution pattern imparts distinct electronic, steric, and functional properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

CAS No.

820246-26-2

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

N-(2-benzamido-4-chloro-5-prop-2-enylphenyl)benzamide

InChI

InChI=1S/C23H19ClN2O2/c1-2-9-18-14-20(25-22(27)16-10-5-3-6-11-16)21(15-19(18)24)26-23(28)17-12-7-4-8-13-17/h2-8,10-15H,1,9H2,(H,25,27)(H,26,28)

InChI Key

RYEPVNCRGYQNCG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C=C1Cl)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide typically involves a multi-step organic synthesis process. One common route includes:

    Starting Material: The synthesis begins with 4-chloro-1,2-phenylenediamine.

    Alkylation: The diamine undergoes alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

    Amidation: The resulting intermediate is then subjected to amidation with benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

N,N'-(1,3-Phenylene)dibenzamide (Lead 8)
  • Structure : Features a 1,3-phenylene bridge instead of 1,2-phenylene, with methoxybenzamide substituents .
  • Biological Activity: Lead 8 exhibits mGluR5 antagonist activity, suggesting that phenylene substitution patterns critically influence receptor binding. The 4-chloro and 5-propenyl groups in the target compound may alter potency or selectivity .
  • Data :

    Property Target Compound Lead 8
    Phenylene Substitution 1,2-positions 1,3-positions
    Key Substituents Cl, propenyl Methoxybenzamide
    Biological Relevance Undocumented mGluR5 antagonist
N,N'-(1,2-Phenylene)bis(2-aminobenzamide)
  • Structure: Contains amino groups on the benzamide rings, forming intramolecular hydrogen bonds (N–H⋯O) .
  • Key Differences: Hydrogen Bonding: Amino groups enable S(6)S(6)S(7) hydrogen-bonding motifs, enhancing crystallinity. The target compound’s propenyl group may disrupt such interactions, reducing solubility. Dihedral Angles: Benzoyl-phenylene dihedral angles (59.64° and 64.86°) indicate non-planarity; chloro and propenyl substituents in the target compound may further distort geometry, affecting packing efficiency .
N,N'-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide)
  • Structure : Selenium-containing analogs with oxopropyl groups .
  • The chloro group in the target compound is electron-withdrawing, which may reduce thermal resilience. Crystallographic Data: Atom Uiso/Ueq (Ų) Se1 0.05475 O1 0.0692 (Higher displacement parameters suggest greater atomic mobility in the selenium analog compared to the target compound) .

Thermal and Stability Comparisons

  • N,N’-(1-Oxoethane-1,2-diyl)dibenzamide (17) : Contains a flexible 1-oxoethane bridge, contrasting with the rigid phenylene core. This flexibility may lower melting points compared to the target compound .
  • Poly(amide-amide) Ionenes with N,N'-(p-Phenylene)dibenzamide Linkages : Para-substitution enables linear polymer chains with high crystallinity, whereas the target compound’s ortho-substitution may yield amorphous materials, impacting mechanical strength in membrane applications .

Functional and Application Comparisons

  • Medicinal Chemistry :
    • Lead 8’s mGluR5 antagonism highlights the role of phenylene substitution in drug design. The target compound’s propenyl group could introduce reactivity (e.g., Michael addition sites) for prodrug strategies .
  • Materials Science :
    • Selenium analogs () may excel in antioxidant applications due to Se’s glutathione peroxidase-like activity, whereas the target compound’s chloro group could favor electrophilic reactivity in polymer crosslinking .

Biological Activity

N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

C15H14ClN2O2\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_{2}\text{O}_{2}

Key Features:

  • Chlorine Substitution : The presence of a chlorine atom at the para position enhances the lipophilicity and biological activity.
  • Allyl Group : The prop-2-en-1-yl (allyl) group contributes to the reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:

  • Enzyme Inhibition : Many benzamide derivatives act as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and RET kinase.
  • Cell Proliferation Modulation : Compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines by interfering with signaling pathways like Wnt/β-catenin.

Anticancer Activity

A notable study evaluated the anticancer potential of related benzamide derivatives. For instance, compounds with similar structures demonstrated significant inhibition of cancer cell lines such as SW480 and HCT116 with IC50 values ranging from 0.12 µM to 2 µM .

CompoundCell LineIC50 (µM)
Compound 25SW4802.0
Compound 25HCT1160.12

Structure-Activity Relationship (SAR)

The activity of this compound can be influenced by various structural modifications. Research suggests that:

  • Chlorine Substitution : Enhances potency against certain cancer cell lines.
  • Allylic Modifications : Impact binding affinity and selectivity towards specific targets.

Study on RET Kinase Inhibition

A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase, a target in cancer therapy. The study found that modifications at the para position significantly increased inhibitory activity .

Clinical Implications

In clinical settings, compounds similar to this compound have shown promise in prolonging survival rates in patients with advanced cancers when used in combination therapies .

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